molecular formula C9H13Cl2N3 B1463459 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1269087-76-4

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1463459
CAS No.: 1269087-76-4
M. Wt: 234.12 g/mol
InChI Key: PDICFACSEKJAGB-UHFFFAOYSA-N
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Description

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative characterized by a methyl group at the 4-position of the benzimidazole core and a methanamine group at the 2-position, stabilized as a dihydrochloride salt. This compound is of significant interest in medicinal chemistry due to the benzimidazole scaffold's versatility in drug design, particularly in antimicrobial and anticancer applications . The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies .

Properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICFACSEKJAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269087-76-4
Record name 1269087-76-4
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Biochemical Analysis

Biochemical Properties

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The benzimidazole nucleus is known to interact with a variety of enzymes and proteins, acting as a bioisostere of naturally occurring nucleotides . This interaction can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context. For instance, benzimidazole derivatives have been shown to exhibit antiviral, antitumor, and antimicrobial activities .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and affect various signaling pathways involved in cell growth and survival . These effects are mediated through the compound’s interaction with key cellular proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole core can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound’s interaction with DNA and RNA can further modulate gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Biological Activity

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound characterized by its benzimidazole core, which includes a methyl group at the 4-position and a methanamine side chain. This compound is notable for its potential pharmacological effects and has been the subject of various studies aimed at understanding its biological activity.

The molecular formula for this compound is C₉H₁₃Cl₂N₃, with a molecular weight of 234.13 g/mol. The dihydrochloride form enhances its solubility in polar solvents, which is beneficial for biological applications .

Research indicates that this compound interacts with various biological targets, although the exact mechanisms are still under investigation. Structure-activity relationship (SAR) studies suggest that its efficacy may be linked to its ability to form complexes that influence cellular signaling pathways, particularly those related to cancer and microbial resistance .

Pharmacological Effects

The compound has shown potential in several pharmacological contexts:

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole compounds can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated efficacy against melanoma and other cancer types by inducing apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage .
  • Antimicrobial Activity : Compounds within the benzimidazole family have exhibited broad-spectrum antibacterial properties. Specific derivatives have been tested against gram-positive and gram-negative bacteria, showing significant inhibition of growth .

Table 1: Summary of Biological Activities

Study FocusBiological Activity ObservedReference
AnticancerInduction of apoptosis in A375 cells
AntimicrobialInhibition against Staphylococcus aureus
DNA InteractionBinding and cleavage activities observed

Case Study: Anticancer Efficacy

A study explored the effects of this compound on human melanoma A375 cells. The compound was found to sensitize these cells to radiation therapy, enhancing the treatment's effectiveness. The mechanism involved ROS formation leading to DNA strand breaks and activation of apoptosis pathways through p53 phosphorylation .

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of similar benzimidazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Antimicrobial Properties: Studies have shown that (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exhibits antimicrobial activity against various pathogens. Its mechanism involves interaction with microbial enzymes, leading to inhibition of growth.
  • Antiviral Activity: Research indicates that this compound may possess antiviral properties, making it a candidate for further development in antiviral drug formulations.

Biological Research

The biological activity of this compound has been explored in several studies:

  • Cellular Mechanisms: The compound interacts with specific molecular targets, modulating enzyme and receptor activities, which can influence various biochemical pathways within cells.
  • Toxicological Studies: Investigations into the toxicological effects of the compound are ongoing to assess its safety profile for potential therapeutic use .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Reagent in Organic Synthesis: The compound is employed as a reagent in various organic reactions, facilitating the formation of C–N bonds and other functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a new class of antibiotics.

Case Study 2: Antiviral Drug Development

Research focusing on the antiviral properties revealed that the compound could inhibit viral replication in vitro. Further studies are required to evaluate its efficacy in vivo and potential application in treating viral infections.

Comparison with Similar Compounds

Methyl vs. Benzyl Substitution

  • Target Compound: (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride (CAS: Not explicitly listed; structurally inferred from ).
  • Analog: (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride (CAS: 20028-34-6) . Key Difference: A benzyl group at the 1-position instead of hydrogen.

Halogen Substitution

  • Analog : (4-Fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride (CAS: 2089257-74-7) .
    • Key Difference : Fluorine at the 4-position.
    • Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability and influence electronic interactions with biological targets.

Heterocyclic Modifications

  • Analog: [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS: 1426291-53-3) . Key Difference: Thiophene ring fused at the 4-position.

Variations in the Amine Side Chain

Methanamine vs. Ethanamine

  • Analog : 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (CAS: 4499-07-4) .
    • Key Difference : Ethylamine chain instead of methylamine.
    • Impact : Longer chains may increase flexibility and hydrogen-bonding capacity, affecting pharmacokinetics .

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine) improve antimicrobial potency due to enhanced target interaction .
  • Bulkier substituents (e.g., benzyl) reduce activity, likely due to steric hindrance .
  • The methanamine group in the target compound balances hydrophilicity and target binding, outperforming ethylamine analogs .

Preparation Methods

Synthesis of the Benzimidazole Core

The core structure, 1H-benzo[d]imidazole, is typically synthesized by the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids under acidic or reflux conditions.

Step Reactants Conditions Outcome Reference
1 o-Phenylenediamine + 4-methyl-substituted aldehyde or amino acid Reflux in toluene at 85–95°C for 9 hours Formation of 4-methyl-1H-benzo[d]imidazole intermediate
2 Cyclization under acidic conditions (e.g., 5.5 M HCl) Condensation reaction Benzimidazole ring closure

Key Details:

  • The reaction typically employs o-phenylenediamine and a methyl-substituted amino acid or aldehyde to introduce the 4-methyl substituent on the benzimidazole ring.

  • Refluxing in toluene or aqueous acidic media facilitates ring closure and formation of the benzimidazole nucleus.

  • Yields reported for similar benzimidazole syntheses are high, e.g., 97.3% for (1H-benzo[d]imidazol-2-yl)methanamine without methyl substitution, indicating efficient cyclization.

Introduction of the Methanamine Side Chain

The (2-yl)methanamine moiety is introduced via reductive amination or nucleophilic substitution on the benzimidazole intermediate.

Step Reactants Conditions Outcome Reference
3 Benzimidazole intermediate + formaldehyde or chloromethylamine Acidic or neutral conditions, often in methanol or aqueous media Formation of (4-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Notes:

  • The methanamine group is attached at the 2-position of the benzimidazole ring.

  • Schiff base formation followed by reduction is a common approach, sometimes using sodium borohydride or catalytic hydrogenation.

  • Reaction conditions are optimized to avoid over-alkylation or polymerization.

Formation of the Dihydrochloride Salt

To enhance compound stability, solubility, and handling, the free base (4-methyl-1H-benzo[d]imidazol-2-yl)methanamine is converted into its dihydrochloride salt.

Step Reactants Conditions Outcome Reference
4 (4-methyl-1H-benzo[d]imidazol-2-yl)methanamine + HCl (gaseous or aqueous) Room temperature or mild heating Formation of dihydrochloride salt

Details:

  • The dihydrochloride salt forms by protonation of the amine groups, improving crystalline properties.

  • Salt formation is typically conducted by bubbling dry HCl gas into a solution of the free base or by adding concentrated HCl aqueous solution.

  • The resulting salt is often isolated by filtration and drying under vacuum.

Representative Synthetic Route Summary

Step Number Reaction Type Reactants Conditions Product
1 Condensation o-Phenylenediamine + 4-methyl-substituted aldehyde Reflux in toluene, 85–95°C, 9 h 4-methylbenzimidazole intermediate
2 Cyclization Acidic medium (5.5 M HCl) Reflux or room temp Benzimidazole ring formed
3 Reductive amination Intermediate + formaldehyde or chloromethylamine + reducing agent Methanol/water, mild heating (4-methyl-1H-benzo[d]imidazol-2-yl)methanamine
4 Salt formation Free base + HCl Room temperature (4-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Research Findings and Optimization Notes

  • Yield and Purity: Methods involving reflux in toluene and acidic cyclization yield the benzimidazole core with yields exceeding 90%. Subsequent reductive amination steps maintain high efficiency.

  • Solvent Choice: Toluene is preferred for its reflux temperature and inertness; aqueous acidic media facilitate cyclization and salt formation.

  • Reaction Time: Extended reflux (around 9 hours) ensures complete conversion without significant side products.

  • Catalysts: Potassium carbonate and acid catalysts (HCl, H2SO4) are commonly used to promote condensation and cyclization.

  • Salt Formation: Dihydrochloride salt enhances stability and handling, crucial for storage and further applications.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms the methyl substitution at the 4-position and the presence of the methanamine group.

  • Mass Spectrometry: Molecular ion peaks consistent with the dihydrochloride salt (molecular weight approx. 220.10 g/mol) confirm the product identity.

  • Elemental Analysis: Validates the composition and purity of the salt form.

Q & A

Q. What are the optimized synthetic routes for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride?

The compound is typically synthesized via a multi-step approach. A common method involves:

  • Step 1 : Condensation of o-phenylenediamine derivatives with amino acids or aldehydes to form the benzimidazole core.
  • Step 2 : Functionalization at the 2-position of the benzimidazole ring using nucleophilic substitution or reductive amination.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or isopropanol) . Key considerations include controlling reaction temperature (e.g., 60–80°C for imine formation) and using catalysts like anhydrous ZnCl₂ for cyclization efficiency .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • ¹H/¹³C-NMR : Confirms proton and carbon environments, such as the methyl group at position 4 and the methanamine side chain .
  • IR Spectroscopy : Identifies characteristic N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) in the benzimidazole ring .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC/LC-MS : Assesses purity (>95% typically required for biological studies) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Tested in DMSO, PBS, or cell culture media. Adjust pH (e.g., 6.5–7.4) to enhance aqueous solubility.
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C) and light exposure. Use lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Modifications : Introduce substituents (e.g., halogens, trifluoromethyl groups) at the 4-methyl or methanamine positions to alter lipophilicity and target binding .
  • Bioisosteric Replacement : Replace the benzimidazole core with thiazole or imidazole rings to evaluate activity against kinase targets (e.g., CK1δ/ε) .
  • Data Analysis : Use IC₅₀ values from antimicrobial or kinase inhibition assays to correlate structural changes with potency .

Q. What computational methods predict the compound’s electronic properties and binding modes?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity and charge distribution .
  • Molecular Docking : Simulates interactions with targets like bacterial enzymes or kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • MD Simulations : Evaluates stability of ligand-target complexes over nanosecond timescales .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

  • X-ray Crystallography : Use SHELX programs to determine 3D structure and identify hydrogen-bonding interactions critical for activity .
  • Comparative Analysis : Overlay crystal structures of derivatives to explain variations in antimicrobial efficacy (e.g., steric hindrance from methyl groups) .

Q. What mechanistic insights explain its dual activity as an antimicrobial and kinase inhibitor?

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
  • Kinase Inhibition : Competitive binding to ATP pockets in CK1δ/ε, validated via kinase profiling assays and co-crystallization studies .
  • Cross-Target Validation : Use gene knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s IC₅₀ values across studies?

  • Standardized Assays : Replicate experiments under consistent conditions (e.g., ATP concentration, incubation time) .
  • Control Compounds : Include reference inhibitors (e.g., gentamicin for antimicrobial assays) to calibrate activity .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Reactant of Route 2
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(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

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